molecular formula C17H15N5O3 B2383169 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421522-03-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2383169
CAS No.: 1421522-03-3
M. Wt: 337.339
InChI Key: RMLAFKCGGYQTFS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule designed for advanced biochemical research. Its structure incorporates a pyrimidine scaffold linked to a 3,5-dimethylpyrazole unit and a benzo[d][1,3]dioxole (piperonyl) carboxamide group. This specific architecture suggests potential for the compound to interact with a range of enzymatic targets. Pyrazole and pyrimidine cores are well-established privileged structures in medicinal chemistry, frequently found in molecules that modulate protein function . The presence of the pyrimidine ring, in particular, is often associated with kinase inhibition, as seen in other research compounds where similar diaminopyrimidine derivatives have been developed as potent inhibitors of protein kinases like Focal Adhesion Kinase (FAK) . Furthermore, the benzo[d][1,3]dioxole moiety is a common pharmacophore known to contribute to the binding affinity and selectivity of small molecules. Researchers can leverage this compound as a chemical tool to probe complex biological pathways, particularly those involving purine-binding enzymes such as kinases, or to serve as a starting point for the design and synthesis of novel therapeutic agents. Its primary value lies in its utility for investigating cellular signaling, enzyme mechanics, and structure-activity relationships (SAR) in a controlled laboratory setting. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other form of human use.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-10-5-11(2)22(21-10)17-18-7-13(8-19-17)20-16(23)12-3-4-14-15(6-12)25-9-24-14/h3-8H,9H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLAFKCGGYQTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the benzo[d][1,3]dioxole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the required scale and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compounds sharing the benzo[d][1,3]dioxole-5-carboxamide scaffold exhibit variations in substituents that influence their physicochemical and biological properties:

Table 1: Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Melting Point (°C) Synthesis Yield (%) Key Structural Features
Target Compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl Not reported Not reported Pyrimidine-pyrazole hybrid substituent
N-(3,4-dimethoxyphenyl)-carboxamide (2a) 3,4-dimethoxyphenyl 175–177 75 Methoxy groups at positions 3 and 4 on phenyl
N-(3,5-dimethoxyphenyl)-carboxamide (2b) 3,5-dimethoxyphenyl 150.5–152 77 Methoxy groups at positions 3 and 5 on phenyl

Key Observations :

  • The target compound replaces the methoxy-substituted phenyl group in 2a/2b with a pyrimidine-pyrazole moiety. This substitution likely alters solubility, steric bulk, and hydrogen-bonding capacity compared to 2a/2b.
  • The higher melting point of 2a (175–177°C) versus 2b (150.5–152°C) suggests that substituent position (3,4- vs. 3,5-dimethoxy) significantly impacts crystallinity .

Pyrazole-Containing Analogs

Table 2: Pyrazole-Based Compounds from
Compound ID Substituents on Pyrazole Core Structure Potential Functional Role
1–11 Varied aryl groups (e.g., 4-methoxy, 4-chloro) 4,5-dihydro-1H-pyrazole-1-carboximidamide Carboximidamide group for bioactivity

Comparison with Target Compound :

  • The target compound integrates pyrazole as part of a pyrimidine-pyrazole hybrid, whereas compounds in Table 2 feature dihydro-pyrazole-carboximidamide cores. The carboxamide group in the target compound may offer different hydrogen-bonding interactions compared to carboximidamide derivatives .

Patented Carboxamide Derivatives

and highlight structurally complex carboxamide derivatives in pharmaceutical applications:

  • Crystalline Form () : A patented compound with a benzo[d][1,3]dioxole-5-carboxamide core modified with chloro, methoxyazetidinyl, and cyclohexyl groups. This underscores the scaffold’s versatility in drug design, though direct data comparisons are lacking .
  • D-19 () : Features a pyrrole-carboxamide linked to a pyridine-methyl group. The benzo[d][1,3]dioxole moiety is retained, but the substituents diverge significantly from the target compound .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring which is known for its diverse biological activities.
  • A pyrimidine moiety that enhances the compound's interaction with biological targets.
  • A benzo[d][1,3]dioxole structure that may contribute to its pharmacological effects.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC18H17N5O2
Molecular Weight319.4 g/mol
CAS Number1421586-50-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tubulin polymerization, which is critical for mitosis. For example, it demonstrated IC50 values comparable to established inhibitors in cell line assays .
  • Anti-Cancer Properties : Preliminary studies indicate that this compound exhibits significant anti-cancer activity. It has been tested against various cancer cell lines (e.g., A549 lung cancer cells) and has shown a dose-dependent inhibition of cell growth .
  • Potential Anti-inflammatory Effects : Similar compounds in the pyrazole family have exhibited anti-inflammatory properties, suggesting that this compound may also possess such activities through modulation of inflammatory pathways.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on A549 cells. The results showed:

  • IC50 Value : 2.0 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase.

This study highlights the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition:

  • The compound was tested against various kinases involved in cancer signaling pathways.
  • Results indicated that it could inhibit EGFR phosphorylation at low micromolar concentrations (IC50 = 0.9 µM), suggesting a mechanism for its anti-cancer effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(1H-pyrazol-4-yl)benzamidePyrazole ring with benzamideAntitumor properties
N-(3-methylpyrazol-5-yl)acetanilideMethylated pyrazole with acetanilideAnti-inflammatory
N-(2-(3,5-dimethylpyrazol))pyrimidine derivativesVaried substitutions on pyrazoleCNS activity modulation

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterImpact on Yield/PurityExample Conditions
TemperatureControls reaction kinetics80–100°C for cyclization
CatalystReduces activation energyPd(PPh₃)₄ for Suzuki coupling
SolventAffects intermediate stabilityDMF for nucleophilic substitutions

What characterization techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., pyrazole protons at δ 6.5–7.5 ppm) and confirm regiochemistry .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrimidine-benzo[d][1,3]dioxole linkage .
  • HPLC-PDA : Assesses purity (>95%) by detecting UV-active impurities .

How does the benzo[d][1,3]dioxole moiety influence the compound’s lipophilicity and biological interactions?

Basic Research Question
The benzo[d][1,3]dioxole group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. Its electron-rich structure facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase active sites) . Computational studies suggest the methylenedioxy bridge stabilizes hydrophobic interactions in binding pockets .

What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • By-product formation : Aggressive scaling can amplify impurities (e.g., dimerization by-products). Mitigation strategies:
    • Use continuous flow reactors to maintain precise temperature/residence time control .
    • Optimize stoichiometry via DoE (Design of Experiments) to minimize excess reagents .
  • Purification bottlenecks : Traditional column chromatography is impractical at scale. Alternatives:
    • Recrystallization in ethanol/water mixtures .
    • High-pressure liquid chromatography (HPLC) for intermediates .

How can researchers resolve contradictions in biological activity data across different assay conditions?

Advanced Research Question

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from assay artifacts .
  • Statistical rigor : Apply ANOVA to compare IC₅₀ values under varying pH/temperature conditions .
  • Structural analysis : Correlate activity discrepancies with conformational changes (e.g., X-ray structures of compound-bound vs. unbound targets) .

What computational methods are effective for predicting the compound’s target interactions and binding modes?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Screen against kinase libraries (e.g., PDB entries 3POZ, 4R3Q) to prioritize targets .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) to predict blood-brain barrier penetration .

Q. Table 2: Computational Workflow for Target Identification

StepTool/MethodOutput Metrics
DockingAutoDock VinaBinding energy (ΔG)
Dynamics simulationGROMACSRMSD/RMSF plots
ADME predictionSwissADMETPSA, logP

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Advanced Research Question

  • Core modifications : Replace pyrimidine with pyridine to assess impact on kinase selectivity .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance hydrogen bonding .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction points (e.g., hydrogen bond donors near the carboxamide) .

Q. Key SAR Findings :

  • Methyl groups at pyrazole 3,5-positions reduce metabolic degradation .
  • Benzo[d][1,3]dioxole substitution improves CNS penetration vs. phenyl analogs .

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